![molecular formula C9H7F2N B1408933 3,4-Difluoro-5-methylphenylacetonitrile CAS No. 1806289-81-5](/img/structure/B1408933.png)
3,4-Difluoro-5-methylphenylacetonitrile
Overview
Description
3,4-Difluoro-5-methylphenylacetonitrile is a chemical compound known for its unique set of physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methylphenylacetonitrile typically involves the reaction of 3,4-difluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-methylphenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: 3,4-Difluoro-5-methylbenzoic acid.
Reduction: 3,4-Difluoro-5-methylphenylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
3,4-Difluoro-5-methylphenylacetonitrile is characterized by its unique molecular structure, which includes fluorine substituents that enhance its reactivity and selectivity in chemical reactions. The molecular formula is , with a molecular weight of approximately 181.16 g/mol.
Synthesis and Reactivity
The compound is commonly synthesized through methods involving the introduction of fluorine atoms into aromatic compounds, followed by nucleophilic substitution reactions. Its reactivity is influenced by the presence of the cyano group, which can participate in various organic transformations.
Table 1: Synthesis Methods for this compound
Method | Description | Yield (%) |
---|---|---|
Nucleophilic substitution | Reaction with fluorinated substrates | 75-85 |
Electrophilic fluorination | Direct fluorination of methylphenylacetonitrile | 70-80 |
Cyanation | Introduction of cyano group via nucleophilic attack | 65-75 |
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the following ways:
- As a Reagent : The compound can act as a reagent in various reactions such as nucleophilic substitutions and electrophilic additions.
- In Drug Development : It is used in the synthesis of pharmaceutical intermediates due to its ability to introduce fluorine atoms, which can enhance bioactivity and pharmacokinetic properties.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound was employed to create a series of fluorinated phenylacetic acids that showed promising activity against cancer cell lines.
Pharmaceutical Applications
The incorporation of fluorine into drug molecules often leads to improved metabolic stability and bioavailability. This compound has been explored for its potential as an active pharmaceutical ingredient (API) or as an intermediate in the synthesis of APIs.
Table 2: Pharmaceutical Compounds Derived from this compound
Compound Name | Activity Type | Reference |
---|---|---|
Fluorinated Analogs | Anticancer | |
Antiviral Agents | Viral replication inhibitors | |
Anti-inflammatory Drugs | COX inhibitors |
Environmental and Safety Considerations
While the compound has promising applications, it is essential to consider environmental impacts and safety during its synthesis and use. Proper handling protocols should be established due to potential toxicity associated with fluorinated compounds.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methylphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3,4-Difluoro-5-methylphenylacetonitrile is unique due to its specific substitution pattern and the presence of both fluorine and nitrile functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Overview
3,4-Difluoro-5-methylphenylacetonitrile (CAS: 1806289-81-5) is an organic compound notable for its unique structural features, including a phenylacetonitrile core with two fluorine atoms and a methyl group. Its chemical formula is . The compound has garnered attention due to its biological activity, particularly its interactions with various enzymes and potential applications in medicinal chemistry.
The presence of fluorine atoms in this compound enhances its reactivity and influences its electronic properties, making it a valuable candidate for biological studies. The nitrile group (C≡N) attached to the aromatic ring also contributes to its biological interactions.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes . These enzymes are critical in drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. For instance, studies have shown that this compound can modulate the activity of specific cytochrome P450 isoforms, leading to altered metabolic pathways for various pharmaceuticals.
The mechanism by which this compound exerts its biological effects involves binding to enzyme active sites, thereby inhibiting their function. This interaction can lead to a cascade of effects on metabolic processes within the body.
Study 1: Cytochrome P450 Interaction
In a controlled study, researchers investigated the interaction between this compound and cytochrome P450 3A4. The compound was found to inhibit the enzyme's activity by approximately 60% at a concentration of 50 µM. This significant inhibition suggests potential implications for drug-drug interactions in therapeutic settings.
Study 2: Toxicological Assessment
A toxicological assessment evaluated the safety profile of this compound. The compound exhibited low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg. However, prolonged exposure resulted in mild skin irritation and respiratory symptoms, necessitating careful handling in laboratory settings .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity based on substituent variations:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile | Contains methoxy group instead of methyl | Different electronic effects due to methoxy |
2-(3-Fluoro-5-methylphenyl)acetonitrile | Lacks one fluorine atom | Less reactive compared to the difluoro variant |
3-Fluoro-4-methylphenylacetonitrile | Single fluorine substitution | May exhibit different biological activities |
This table illustrates how variations in substituent groups can impact both reactivity and biological activity.
Properties
IUPAC Name |
2-(3,4-difluoro-5-methylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)5-8(10)9(6)11/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPTWHFTHMKTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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